![molecular formula C17H16N2OS2 B2733947 5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 123971-79-9](/img/structure/B2733947.png)
5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a thienopyrimidine derivative with a phenyl group and a prop-2-en-1-ylsulfanyl substituent.
- It has a molecular formula of C15H14N2S and a molecular weight of approximately 250.35 g/mol .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available literature.
Molecular Structure Analysis
- The molecular structure consists of a thienopyrimidine core with two methyl groups, a phenyl group, and a prop-2-en-1-ylsulfanyl substituent.
- The stereochemistry and conformational details can be further elucidated using X-ray crystallography.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of thienopyrimidines, such as nucleophilic substitutions, cyclizations, and functional group transformations.
Physical And Chemical Properties Analysis
- Experimental data on melting point, solubility, and stability would be needed for a comprehensive analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity
The compound has been explored primarily in the synthesis of phenyl derivatives for potential nonsteroidal anti-inflammatory drugs (NSAIDs). Notably, two derivatives demonstrated significant analgesic and anti-inflammatory activities, highlighting its potential in creating new therapeutic agents (Santagati et al., 2002).
Antimicrobial Activity
Research into thieno[2,3-d]pyrimidin-4-one derivatives has shown promise in antimicrobial applications. Specific derivatives have been synthesized and shown activity against both gram-positive and gram-negative microorganisms, suggesting their potential as antibacterial agents (Mohan et al., 2009). Furthermore, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, indicating a broader pharmaceutical application spectrum (Rahmouni et al., 2016).
Optical and Electronic Properties
Studies have also investigated the structural, electronic, and optical properties of thieno[2,3-d]pyrimidin derivatives. Such research provides insights into their applications in nonlinear optics (NLO) and optoelectronic devices, underscoring their significant NLO character and potential in high-tech applications (Hussain et al., 2020).
Analgesic and Anti-inflammatory Activities
Further exploration into 2-mercapto-3-substituted derivatives has shown potent analgesic and anti-inflammatory activities, with some compounds outperforming standard drugs like diclofenac sodium. This indicates the compound's core structure can be modified to enhance specific pharmacological properties (Alagarsamy et al., 2007).
Safety And Hazards
- Safety information is not available for this specific compound. Always follow standard laboratory safety protocols when handling any chemical.
Zukünftige Richtungen
- Further research could explore its biological activity, potential applications, and optimization of synthetic routes.
Please note that the information provided here is based on available literature and hypothetical considerations. For a more detailed analysis, additional experimental data and studies would be necessary12.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-phenyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-4-10-21-17-18-15-14(11(2)12(3)22-15)16(20)19(17)13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZFITKWLRFXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2733865.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2733866.png)
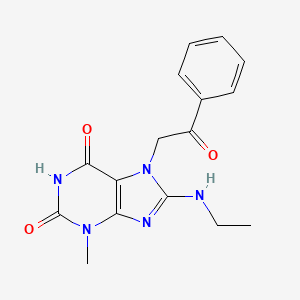
![(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2733869.png)
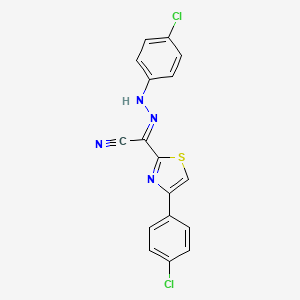
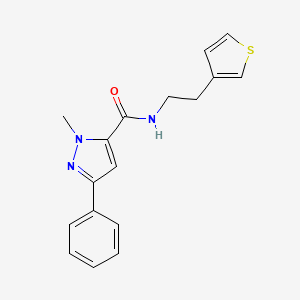
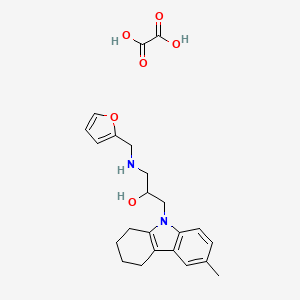
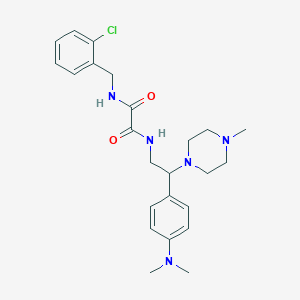
![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)
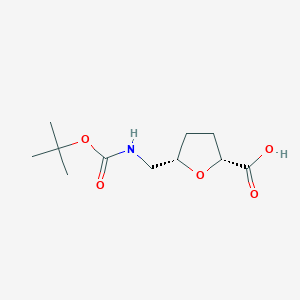
![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)
![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)